6-Methyl-2-(6-methylquinolin-2-yl)-3-(6-methylquinolin-3-yl)quinoxaline
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Overview
Description
6-Methyl-2-(6-methylquinolin-2-yl)-3-(6-methylquinolin-3-yl)quinoxaline is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(6-methylquinolin-2-yl)-3-(6-methylquinolin-3-yl)quinoxaline typically involves multi-step organic reactions. One common approach is the condensation of appropriate quinoline derivatives with a suitable quinoxaline precursor under controlled conditions. The reaction may require catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process analytical technology (PAT) to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(6-methylquinolin-2-yl)-3-(6-methylquinolin-3-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-Methyl-2-(6-methylquinolin-2-yl)-3-(6-methylquinolin-3-yl)quinoxaline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2,3-Dimethylquinoxaline: A derivative with methyl groups at the 2 and 3 positions.
6-Methylquinoline: A related compound with a single quinoline ring.
Uniqueness
6-Methyl-2-(6-methylquinolin-2-yl)-3-(6-methylquinolin-3-yl)quinoxaline is unique due to its complex structure, which combines multiple quinoline and quinoxaline moieties. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
672952-41-9 |
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Molecular Formula |
C29H22N4 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
6-methyl-2-(6-methylquinolin-2-yl)-3-(6-methylquinolin-3-yl)quinoxaline |
InChI |
InChI=1S/C29H22N4/c1-17-5-9-24-20(12-17)7-11-26(31-24)29-28(33-27-14-19(3)6-10-25(27)32-29)22-15-21-13-18(2)4-8-23(21)30-16-22/h4-16H,1-3H3 |
InChI Key |
LNEBYSXEBQXUOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C3=NC4=C(C=C(C=C4)C)N=C3C5=CN=C6C=CC(=CC6=C5)C |
Origin of Product |
United States |
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